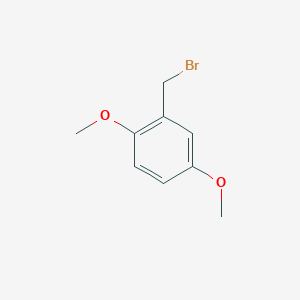

![molecular formula C8H8BrN3S B1269187 Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- CAS No. 36449-43-1](/img/structure/B1269187.png)

Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- is a chemical compound with the CAS number 36449-43-1 . It is an amino acid derivative that can be used as a potential antitubercular (combats tuberculosis bacteria) drug .

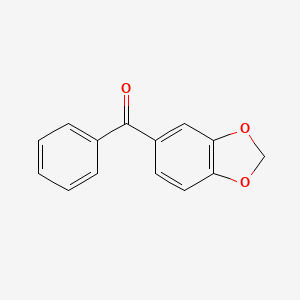

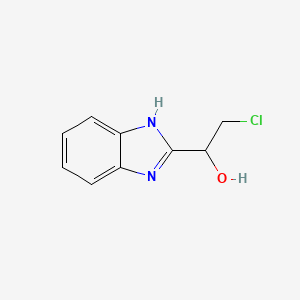

Molecular Structure Analysis

The Hydrazinecarbothioamide, N-[(4-bromophenyl)methyl]- molecule contains a total of 23 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s) and 1 N hydrazine(s) .Physical And Chemical Properties Analysis

Hydrazinecarbothioamide has a molecular weight of 91.135 . The specific physical and chemical properties of Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- are not provided in the search results.Applications De Recherche Scientifique

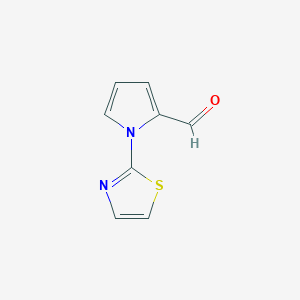

Synthesis and Crystal Structure Analysis

A key aspect of research on hydrazinecarbothioamide derivatives involves their synthesis and structural elucidation. For instance, a study focused on the synthesis of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine-carbothioamide, characterized its crystal structure through single crystal X-ray diffraction, and analyzed it using Hirshfeld surface and frontier molecular orbital analysis. This compound demonstrated significant stabilization through hydrogen bonding interactions within its crystal structure, highlighting its potential for further chemical modifications and applications (Sivajeyanthi et al., 2017).

Optical and Electronic Properties

Hydrazinecarbothioamide derivatives also exhibit notable optical and electronic properties. Research into thiophene-2-aldazine Schiff base derivatives, which include hydrazinecarbothioamide moieties, revealed third-order nonlinear behavior and significant optical limiting properties. These findings suggest potential applications in optical devices and materials science (Ghazzali et al., 2007).

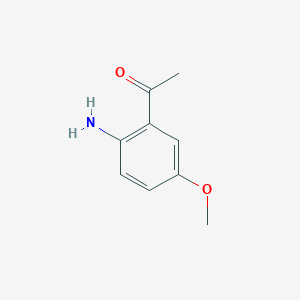

Antioxidant Activity

The antioxidant properties of hydrazinecarbothioamide derivatives have been explored, with some compounds showing excellent activity. This is particularly important in the context of developing new therapeutic agents with antioxidant capabilities, which can counteract oxidative stress and related diseases (Barbuceanu et al., 2014).

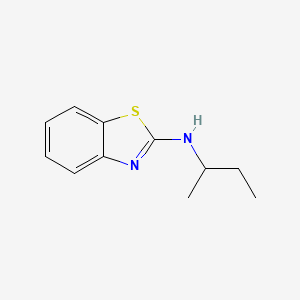

Coordination Compounds and Anticancer Activity

Hydrazinecarbothioamide derivatives have been used to synthesize coordination compounds with metals such as copper and nickel. These compounds have shown promise in inhibiting the growth of cancer cells, such as human leukemia HL-60 cells, suggesting potential applications in anticancer research (Pakhontsu et al., 2014).

Schiff Bases and Biological Activities

The formation of Schiff bases from hydrazinecarbothioamide derivatives has been a subject of interest due to their biological activities. These compounds have been evaluated for their antimicrobial properties, showing activity against various microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents (Uygun et al., 2013).

Propriétés

IUPAC Name |

[(4-bromophenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOSVEOPAUPPHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354869 |

Source

|

| Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36449-43-1 |

Source

|

| Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)